1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Description
This compound is a hybrid heterocyclic molecule combining a benzimidazole core, a piperidine scaffold, and a 1,3,4-thiadiazole moiety. The benzimidazole group is known for its role in binding to biological targets such as enzymes and receptors, while the thiadiazole ring contributes to metabolic stability and bioavailability . The piperidine carboxamide linker enhances solubility and modulates interactions with hydrophobic pockets in proteins.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c1-11-21-22-17(25-11)20-16(24)12-6-8-23(9-7-12)10-15-18-13-4-2-3-5-14(13)19-15/h2-5,12H,6-10H2,1H3,(H,18,19)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFDHUBYLRIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications.
Mode of Action
Compounds with similar structures have been shown to inhibitmicrotubule assembly formation , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to inhibit microtubule assembly. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Therefore, any disruption to microtubule assembly can have significant downstream effects on these processes.
Result of Action
The compound’s potential to inhibit microtubule assembly could result in the disruption of cell division and other cellular processes. This could lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biological Activity
The compound 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzimidazole moiety : A bicyclic structure known for its diverse biological activities.
- Thiadiazole ring : A five-membered heterocyclic compound that enhances biological activity.
- Piperidine ring : A six-membered nitrogen-containing ring that contributes to the compound's pharmacokinetic properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar benzimidazole derivatives. For instance, a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL . The incorporation of the benzimidazole and thiadiazole moieties is believed to enhance this activity.
Anticancer Potential
Research has indicated that compounds featuring benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study on related compounds showed low toxicity against normal cell lines while maintaining potent anticancer activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Binding : The piperidine component may facilitate binding to neurotransmitter receptors, potentially offering neuroprotective effects.
In Vitro Studies
A comprehensive study evaluated various derivatives of benzimidazole and thiadiazole for their biological activities. The results indicated that modifications to the substituents on these rings significantly influenced their efficacy against bacterial strains and cancer cells. The most active compounds were those with electron-withdrawing groups on the benzimidazole ring, which enhanced their interaction with biological targets .
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally or functionally related analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Findings
Pharmacological Activity: The target compound shares structural motifs with N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (), which exhibit AChE inhibition. However, the absence of a thioether linker in the target compound may alter binding kinetics .
Structural Divergence: The imidazolinone herbicides () lack the piperidine-carboxamide bridge, limiting their relevance to neurological targets. The benzamide-thiadiazole derivatives () demonstrate that substituents on the thiadiazole ring (e.g., methyl vs. benzyl) critically influence potency. The 5-methyl group in the target compound may optimize steric compatibility with enzyme active sites.
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step protocols similar to those in (e.g., coupling benzimidazole precursors with thiadiazole-carboxamide intermediates). However, regioselective methylation at the thiadiazole’s 5-position requires careful optimization to avoid byproducts.
Q & A
Q. What are the established synthetic routes for 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide?
The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the piperidine-4-carboxamide core via coupling reactions using reagents like carbodiimides (e.g., EDC/HOBt) under anhydrous conditions.
- Step 2 : Functionalization of the benzimidazole moiety through nucleophilic substitution or alkylation reactions, often requiring controlled pH and temperature (e.g., 60–80°C in DMF) .
- Step 3 : Introduction of the thiadiazol-2-yl group via amide bond formation, optimized using catalysts like DMAP or pyridine .
Key Methodological Considerations : - Monitor reaction progress using TLC (silica gel, UV visualization) or HPLC (C18 column, acetonitrile/water gradient).
- Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .
Q. How is the compound characterized post-synthesis?
Standard analytical methods include:
- NMR Spectroscopy : Confirm regiochemistry of the benzimidazole (δ 7.5–8.5 ppm for aromatic protons) and piperidine (δ 1.5–3.5 ppm for methylene/methyl groups) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~440–460) .
- HPLC Purity Analysis : Use reverse-phase columns with UV detection (λ = 254 nm); aim for ≥95% purity for biological testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions (e.g., variable IC50 values in enzyme assays) may arise from:
- Experimental Variability : Differences in assay conditions (e.g., ATP concentration in kinase assays).
- Solubility Issues : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .
Methodological Solutions : - Perform dose-response assays across multiple replicates.
- Validate target engagement using orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays) .
Q. What structural features are critical for modulating its biological activity?
Structure-Activity Relationship (SAR) Insights :
- Replace the thiadiazole with oxadiazole to assess electronic effects on potency .
- Introduce fluorine at the benzimidazole C5 position to enhance bioavailability .
Q. How can reaction conditions be optimized for scale-up synthesis?
Critical Parameters :
- Temperature : Maintain <80°C to prevent decomposition of the thiadiazole ring .
- Catalyst Selection : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
Process Optimization : - Employ flow chemistry for exothermic reactions (e.g., amide coupling) to improve safety and yield .
- Use in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition data across studies?
Potential causes and solutions:
- Enzyme Source Variability : Use recombinant enzymes from the same vendor (e.g., Sigma-Aldrich vs. Thermo Fisher).
- Buffer Composition : Standardize assay buffers (e.g., 10 mM MgCl2, 1 mM DTT for kinases) .
Validation Protocol : - Cross-validate using cell-based assays (e.g., Western blot for target phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
